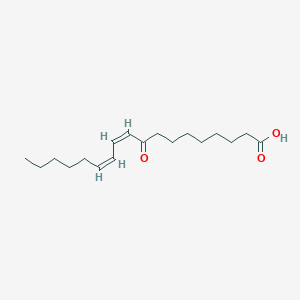

(10Z,12Z)-9-oxooctadeca-10,12-dienoic acid

Description

(10Z,12Z)-9-Oxooctadeca-10,12-dienoic acid is a polyunsaturated fatty acid (PUFA) derivative characterized by two cis-configured double bonds at positions 10 and 12 and a ketone group at position 7. Its molecular formula is C₁₈H₃₀O₃, with a molecular weight of 294.43 g/mol. This compound is structurally related to linoleic acid (C18:2 ω-6), from which it is derived via oxidative metabolism, likely through enzymatic or non-enzymatic peroxidation pathways . It has been identified in microbial extracts (e.g., Rhizopus sp.) and plants, such as Solanum melongena (eggplant), where it may play roles in cellular structure and stress response .

Properties

IUPAC Name |

(10Z,12Z)-9-oxooctadeca-10,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZSWWYKKLTDHU-ZYCNLYSJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C/C(=O)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017274 | |

| Record name | 9-oxo-10E,12Z-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54232-59-6 | |

| Record name | 9-oxo-10E,12Z-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(10Z,12Z)-9-Oxooctadeca-10,12-dienoic acid, commonly referred to as 9-OxoODE, is a bioactive compound derived from linoleic acid. This compound has garnered attention for its significant biological activities, particularly in the context of inflammation, lipid metabolism, and cellular signaling.

9-OxoODE is synthesized primarily through the oxidation of 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE) using various reagents such as potassium permanganate or chromium trioxide. Its molecular formula is with a molecular weight of 294.43 g/mol .

The biological activity of 9-OxoODE is largely attributed to its interaction with specific molecular targets:

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) : 9-OxoODE acts as an agonist for PPARγ, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. Activation of PPARγ by 9-OxoODE has been shown to influence various metabolic pathways and promote anti-inflammatory effects.

- Oxidative Stress Pathways : This compound participates in signaling pathways that respond to oxidative stress, which can lead to apoptosis or cell survival depending on the context.

Inflammatory Response Modulation

Research indicates that 9-OxoODE plays a critical role in modulating the balance between pro-inflammatory and anti-inflammatory lipid mediators during acute inflammation. For example, studies have demonstrated that myeloperoxidase (MPO) influences the levels of oxidized linoleic acid metabolites in inflammatory conditions . The presence of 9-OxoODE enhances the production of certain lipid mediators that can exacerbate or mitigate inflammatory responses.

Pain Sensitization

In dietary studies involving rats, it was observed that excessive intake of linoleic acid led to increased plasma levels of lipid mediators derived from both linoleic acid and arachidonic acid. Notably, 9-OxoODE was classified as pronociceptive, indicating its potential role in pain signaling pathways through activation of TRPV1 receptors .

Case Studies

Several studies have explored the biological implications of 9-OxoODE:

- Acute Inflammation Study : In a model of systemic endotoxemia induced by lipopolysaccharide (LPS), wild-type mice exhibited elevated levels of LA epoxides and dihydroxy metabolites. In contrast, MPO knockout mice showed significantly lower levels of these metabolites, suggesting a protective role against excessive inflammation mediated by compounds like 9-OxoODE .

- Dietary Impact on Pain Sensitivity : A study investigating the effects of dietary linoleic acid on pain sensitivity found that rats on a high linoleic acid diet had elevated levels of pronociceptive mediators, including 9-OxoODE. This suggests that dietary composition can significantly influence pain pathways through lipid metabolism .

Comparative Analysis

To further understand the unique properties of 9-OxoODE, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 9-HODE | Anti-inflammatory | PPARγ agonist |

| 13-OxoODE | Pronociceptive | TRPV1 activation |

| 9-OxoODE | Pronociceptive; modulates inflammation | PPARγ activation; oxidative stress response |

Scientific Research Applications

Inflammation Modulation

Research indicates that 9-oxo ODA can modulate inflammatory responses by influencing the metabolism of arachidonic acid (AA) and linoleic acid (LA). Studies show that it affects the balance between pro-inflammatory and anti-inflammatory lipid mediators during acute inflammation .

Cancer Research

9-oxo ODA has been investigated for its potential anti-cancer properties. Its activation of PPARα has been linked to apoptosis in cancer cell lines, particularly human ovarian cancer cells. This suggests a role in cancer therapy by targeting metabolic pathways critical for tumor growth.

| Cancer Type | Mechanism |

|---|---|

| Ovarian Cancer | Induction of apoptosis through PPARα activation. |

Antifungal Activity

The compound exhibits antifungal properties against various plant pathogens. It has been shown to inhibit the growth of fungi such as Colletotrichum, Botrytis cinerea, and Fusarium oxysporum. This application highlights its potential use in agricultural biotechnology for crop protection.

| Pathogen | Sensitivity |

|---|---|

| Colletotrichum species | Moderate sensitivity |

| Botrytis cinerea | High sensitivity |

| Fusarium oxysporum | Moderate sensitivity |

Case Study 1: Inflammation and Pain Sensitization

A study involving rodent models demonstrated that excessive dietary linoleic acid promotes the accumulation of pro-nociceptive lipid mediators, including those influenced by 9-oxo ODA. The findings suggest a pathway through which dietary fats can exacerbate pain conditions via lipid signaling mechanisms .

Case Study 2: Cancer Cell Line Studies

In laboratory settings, treatment with 9-oxo ODA resulted in significant apoptosis in ovarian cancer cell lines. The study utilized various concentrations to determine the efficacy of PPARα activation on cell viability, showcasing its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (10Z,12Z)-9-oxooctadeca-10,12-dienoic acid with key structural analogues:

Key Research Findings

Metabolic Pathways and Biosynthesis: (10Z,12Z)-9-oxoODE is likely derived from linoleic acid via lipoxygenase (LOX) or cytochrome P450 (CYP) pathways, similar to its E,Z isomer (10E,12Z)-9-oxoODE, which is implicated in colorectal cancer (CRC) progression . In plants, drought stress elevates (10E,12Z)-9-oxoODE levels, suggesting a role in lipid signaling during abiotic stress .

Biological Activities: (10E,12Z)-9-oxoODE is significantly elevated in CRC patients and contributes to tumor microenvironment modulation via prostaglandin E2 (PGE2) biosynthesis . Hydroxylated analogues like 9-HODE exhibit pro-nociceptive effects in plasma, whereas oxo derivatives like 9-oxoODE are less studied in pain pathways .

Hydroperoxy derivatives (e.g., 9-hydroperoxyODE) are precursors to resolvins and maresins, critical in resolving inflammation .

Critical Analysis of Contradictions and Gaps

- Stereochemical Variability : identifies both (10E,12Z) and (10Z,12E) isomers in Solanum melongena, suggesting plant-specific biosynthesis pathways that favor different double bond configurations. The biological significance of these variations remains unclear .

- Limited Data on Z,Z Isomer: Most studies focus on E,Z isomers due to their abundance in human tissues. The Z,Z isomer’s stability, bioavailability, and activity require further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.